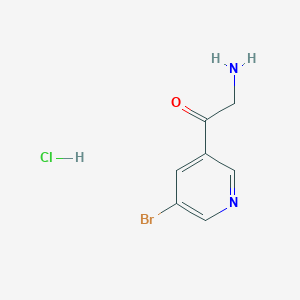
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride is a chemical compound with the molecular formula C7H7BrN2O·HCl. It is a white crystalline solid that is stable at room temperature. This compound is often used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
The preparation of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride typically involves multiple steps. One common synthetic route includes the condensation of bromomethyl ketone with 2-bromo-5-aminopyridine, followed by hydrolysis of the amide and treatment with hydrochloric acid to obtain the final product . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the bromine site, to form various substituted derivatives[][3].
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its bromine atom can participate in electrophilic aromatic substitution. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-1-(5-bromopyridin-3-yl)ethanone Hydrochloride can be compared with other similar compounds such as:
2-Amino-5-bromopyridine: Lacks the ethanone group, making it less versatile in certain reactions.
5-Bromo-2-pyridyl ethanone: Lacks the amino group, affecting its reactivity and applications.
2-Amino-5-bromoisonicotinic acid: Contains a carboxylic acid group, leading to different chemical properties and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and versatility in various applications.
Properties
CAS No. |
136592-37-5 |
|---|---|
Molecular Formula |
C7H8BrClN2O |
Molecular Weight |
251.51 g/mol |
IUPAC Name |
2-amino-1-(5-bromopyridin-3-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O.ClH/c8-6-1-5(3-10-4-6)7(11)2-9;/h1,3-4H,2,9H2;1H |
InChI Key |
PZKSTVVUHZXRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















